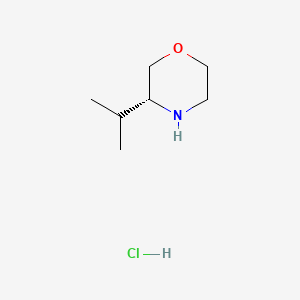
(R)-3-isopropylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its relevance in various fields .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Scientific Research Applications
- IPM HCl serves as a versatile organocatalyst in asymmetric reactions. Its chiral structure allows it to participate in enantioselective transformations, such as Michael additions, aldol reactions, and Mannich reactions. Researchers have explored its use in the synthesis of complex molecules with high stereochemical purity .
- Due to its low toxicity and favorable environmental profile, IPM HCl has gained attention as a green solvent and reaction medium. It dissolves a wide range of organic and inorganic compounds, making it suitable for various chemical processes. Researchers have employed it in sustainable synthesis routes, especially in the context of green chemistry .
- IPM HCl acts as a stabilizer in pharmaceutical formulations and polymer systems. It enhances the stability of active pharmaceutical ingredients (APIs) by preventing degradation due to oxidation or hydrolysis. Additionally, it improves the shelf life of certain polymers, such as polyurethanes and polyesters .
- When incorporated into metal coatings, IPM HCl exhibits excellent corrosion inhibition properties. It forms a protective layer on metal surfaces, preventing oxidation and corrosion. Researchers have explored its use in coatings for steel structures, pipelines, and automotive components .
- Crystal engineering studies have revealed that IPM HCl can act as a hydrogen bond donor in various crystalline forms. These interactions play a crucial role in determining crystal packing and stability. Researchers have investigated its crystal structures and their implications for drug design and solid-state properties .
- As a chiral ligand, IPM HCl coordinates with transition metal complexes, enabling enantioselective catalysis. It has found applications in asymmetric hydrogenation, cross-coupling reactions, and other metal-catalyzed transformations. Its unique stereochemistry contributes to the desired product selectivity .
Organocatalysis and Asymmetric Synthesis
Green Solvent and Reaction Medium
Stabilizer for Pharmaceuticals and Polymers
Corrosion Inhibition in Metal Coatings
Hydrogen Bond Donor in Crystalline Forms
Chiral Ligand in Transition Metal Catalysis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-propan-2-ylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)7-5-9-4-3-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMXNDMRPNTHNP-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227917-52-3 |
Source


|
| Record name | (3R)-3-(propan-2-yl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B572683.png)




![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)

